molecular formula C7H5NO3S2 B178511 1,3-Benzothiazole-6-sulfonic acid CAS No. 145708-16-3

1,3-Benzothiazole-6-sulfonic acid

Cat. No. B178511
CAS RN: 145708-16-3
M. Wt: 215.3 g/mol
InChI Key: UGDMYHVETQRVGB-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6-sulfonic acid is a chemical compound with the molecular formula C7H5NO3S2 and a molecular weight of 215.25 . It is a powder in physical form .


Synthesis Analysis

The synthesis of benzothiazole compounds, including 1,3-Benzothiazole-6-sulfonic acid, has been a topic of interest due to their significant biological activities . A common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-6-sulfonic acid consists of a benzene ring fused to a thiazole ring . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .


Chemical Reactions Analysis

Benzothiazoles, including 1,3-Benzothiazole-6-sulfonic acid, have been synthesized through various methods, such as the condensation of 2-aminobenzenethiol with aldehydes . Other methods include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Physical And Chemical Properties Analysis

1,3-Benzothiazole-6-sulfonic acid has a density of 1.7±0.1 g/cm3 . Its refractive index is 1.713, and it has a molar refractivity of 50.6±0.4 cm3 . The compound has a polar surface area of 104 Å2 and a polarizability of 20.1±0.5 10-24 cm3 . Its surface tension is 79.8±3.0 dyne/cm, and it has a molar volume of 129.0±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Chemistry: Synthesis of Biologically Active Molecules

Benzo[d]thiazole-6-sulfonic acid: serves as a key precursor in the synthesis of 2-arylbenzothiazole derivatives, which are prominent in pharmaceutical chemistry due to their wide range of pharmacological properties. These derivatives exhibit a variety of biological activities, including antibacterial, antifungal, antioxidant, and antimicrobial effects. They also show potential as anti-proliferative agents, which could be beneficial in cancer therapy .

Green Chemistry: Sustainable Synthetic Processes

In the realm of green chemistry, Benzo[d]thiazole-6-sulfonic acid is involved in the synthesis of benzothiazole compounds through environmentally friendly processes. These methods often utilize condensation reactions with aldehydes, ketones, acids, or acyl chlorides, aiming to reduce the environmental impact of chemical synthesis .

Enzyme Inhibition: Therapeutic Applications

Compounds synthesized from Benzo[d]thiazole-6-sulfonic acid have been found to act as enzyme inhibitors. This application is significant in the development of new therapeutic agents for diseases where enzyme regulation plays a crucial role, such as diabetes and certain types of cancer .

Electroluminescent Devices: OLED Technology

The derivatives of Benzo[d]thiazole-6-sulfonic acid are used as electrophosphorescent emitters in organic light-emitting diodes (OLEDs). This application is crucial for the advancement of display and lighting technologies, offering benefits like improved energy efficiency and better color purity .

Fluorescent Probes: Analyte Detection

In analytical chemistry, fluorescent probes derived from Benzo[d]thiazole-6-sulfonic acid are employed for the detection of various analytes. These probes can be used in the detection of bacterial presence, offering a rapid and sensitive method for identifying infections .

Anti-Infective Agents: Combating Pathogens

The synthesis of compounds from Benzo[d]thiazole-6-sulfonic acid has led to the development of anti-infective agents. These agents show potential in inhibiting the formation of protective capsules in pathogens like uropathogenic Escherichia coli, which is a significant step in combating antibiotic-resistant infections .

Material Science: Dyeing and Pigmentation

In material science, Benzo[d]thiazole-6-sulfonic acid derivatives are used as fluorescent pigment dyeing substrates. These compounds contribute to the development of new materials with specific optical properties, which can be applied in various industries, including textiles and plastics .

Biochemical Research: DNA Interaction Studies

Benzo[d]thiazole-6-sulfonic acid: derivatives have shown good DNA topoisomerase-II inhibitor activity. This is particularly important in biochemical research, where understanding the interaction between small molecules and DNA can lead to insights into the mechanisms of genetic regulation and the development of new drugs .

Safety And Hazards

1,3-Benzothiazole-6-sulfonic acid is considered dangerous . It is harmful if swallowed or in contact with skin . It is also toxic if inhaled and causes respiratory tract irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including 1,3-Benzothiazole-6-sulfonic acid, are anticipated to be related to green chemistry . This includes the use of condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name

1,3-benzothiazole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S2/c9-13(10,11)5-1-2-6-7(3-5)12-4-8-6/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDMYHVETQRVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559803
Record name 1,3-Benzothiazole-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazole-6-sulfonic acid

CAS RN

145708-16-3
Record name 1,3-Benzothiazole-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-6-sulfonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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